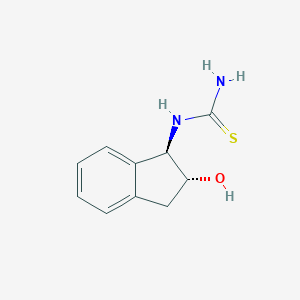
Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a chiral molecule that has been used for the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- is not fully understood. However, it is believed that the compound exerts its biological activity by inhibiting various enzymes and proteins. For example, it has been shown to inhibit the activity of topoisomerase II, which is a key enzyme involved in DNA replication and cell division. In addition, Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- has been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways.
生化学的および生理学的効果
Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- has been shown to exhibit anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- has several advantages for lab experiments. It is a chiral molecule that can be easily synthesized using various methods. In addition, it exhibits potent biological activity, making it a promising candidate for drug development. However, there are also limitations to using Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- in lab experiments. For example, it can be difficult to synthesize the compound in large quantities, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans-. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it inhibits. Another direction is to explore its potential applications in other fields, such as agriculture and environmental science. In addition, research can be conducted to optimize the synthesis method of the compound to improve its yield and purity. Finally, future research can focus on developing derivatives of Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- with improved biological activity and pharmacological properties.
Conclusion:
Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. The compound can be synthesized using various methods and exhibits potent biological activity, making it a promising candidate for drug development. However, its mechanism of action is not fully understood, and there are limitations to using it in lab experiments. Future research can focus on further investigating its mechanism of action, exploring its potential applications in other fields, optimizing the synthesis method, and developing derivatives with improved biological activity and pharmacological properties.
合成法
The synthesis of Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- can be achieved through various methods. One of the most common methods is the asymmetric synthesis of the compound using chiral catalysts. This method involves the use of chiral ligands and transition metal catalysts to selectively produce the desired enantiomer. Another method involves the use of enzymes to catalyze the synthesis of the compound. This method is highly selective and produces high yields of the desired enantiomer.
科学的研究の応用
Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. The compound has been shown to exhibit potent anticancer activity against various cancer cell lines. It has also been shown to exhibit antibacterial and antiviral activity. In addition, Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- has been used as a chiral auxiliary in the synthesis of various pharmaceuticals and agrochemicals.
特性
CAS番号 |
141034-14-2 |
|---|---|
製品名 |
Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- |
分子式 |
C10H12N2OS |
分子量 |
208.28 g/mol |
IUPAC名 |
[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]thiourea |
InChI |
InChI=1S/C10H12N2OS/c11-10(14)12-9-7-4-2-1-3-6(7)5-8(9)13/h1-4,8-9,13H,5H2,(H3,11,12,14)/t8-,9-/m1/s1 |
InChIキー |
VYMANYOHQDLION-RKDXNWHRSA-N |
異性体SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)NC(=S)N)O |
SMILES |
C1C(C(C2=CC=CC=C21)NC(=S)N)O |
正規SMILES |
C1C(C(C2=CC=CC=C21)NC(=S)N)O |
その他のCAS番号 |
141034-14-2 |
同義語 |
trans-N-(2-Hydroxyindane-1-yl)thiourea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![trans-2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione](/img/structure/B124426.png)
![5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene](/img/structure/B124427.png)
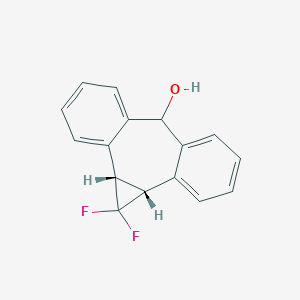
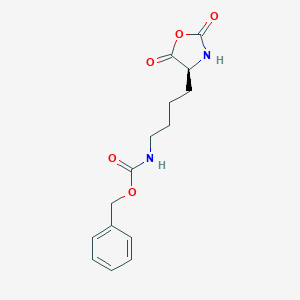
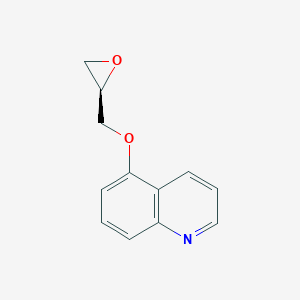
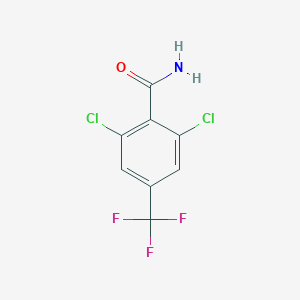
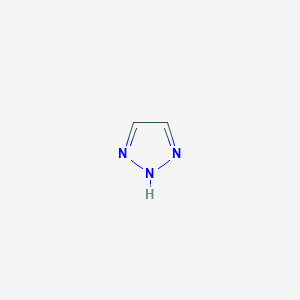
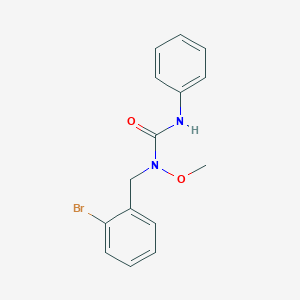
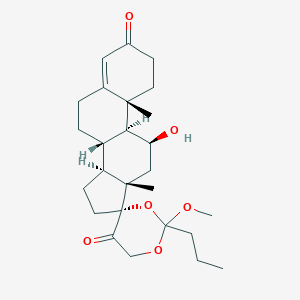
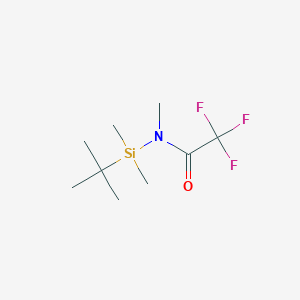
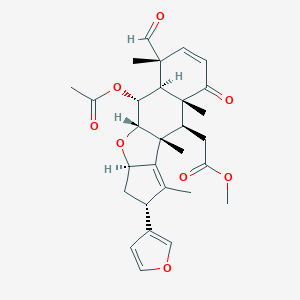
![(E)-5-[2-(Beznyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid](/img/structure/B124452.png)
![N-[(4-methylphenyl)methyl]cyclobutanamine](/img/structure/B124460.png)